molecular formula C17H18ClNO2S B2427002 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide CAS No. 477710-73-9

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide

Cat. No.: B2427002
CAS No.: 477710-73-9
M. Wt: 335.85
InChI Key: CAWUIBDEFXOHDD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide is an organic compound that features a chlorophenyl group, a sulfinyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide typically involves the following steps:

    Formation of the Sulfinyl Intermediate: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Acetamide Formation: The acetamide moiety is generally introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same fundamental reactions but optimized for efficiency and yield. Catalysts and solvents would be chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the thioether derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)thio)ethyl)acetamide: Contains a thioether group instead of a sulfinyl group.

Uniqueness

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thioether analogs. The sulfinyl group can participate in redox reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)sulfinylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-13-2-8-16(9-3-13)22(21)11-10-19-17(20)12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWUIBDEFXOHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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